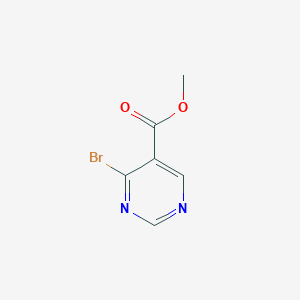

Methyl 4-bromopyrimidine-5-carboxylate

Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry

The field of medicinal chemistry is continually driven by the search for novel molecular frameworks that can serve as the basis for new therapeutic agents. Among these, heterocyclic compounds, particularly those containing nitrogen, have proven to be exceptionally fruitful.

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. elsevierpure.com Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-based rings being the most common. rsc.org Their prevalence is attributed to several key factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets such as enzymes and nucleic acids. mdpi.comrsc.org This ability to mimic endogenous metabolites and natural products is a critical aspect of their role in drug design. elsevierpure.com

The structural diversity and functional versatility of these compounds allow for fine-tuning of physicochemical properties, which is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of potential drugs. mdpi.com Consequently, nitrogen heterocycles are integral to many approved drugs used to treat a wide spectrum of diseases, from infections to cancer. rsc.orgijsrtjournal.com

Within the broad class of nitrogen heterocycles, the pyrimidine ring holds a position of particular importance. It is a fundamental component of life, forming the structure of the nucleobases cytosine, thymine, and uracil, which are essential parts of DNA and RNA. jclmm.comresearchgate.netnih.gov This inherent biological relevance means that pyrimidine-based molecules can readily interact with cellular machinery, making them excellent candidates for drug development. nih.gov

The pyrimidine framework is considered a "privileged scaffold" because its derivatives have been shown to exhibit an extensive range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. jclmm.comnih.govbohrium.comresearchgate.net A significant number of FDA-approved drugs contain this motif, highlighting its versatility and success in therapeutic applications. nih.govnih.gov The ability to easily modify the pyrimidine ring at various positions allows medicinal chemists to create large libraries of compounds, systematically exploring the chemical space to discover new and more effective therapeutic agents. nih.govtandfonline.com

Rationale for Research on Halogenated Pyrimidine Carboxylates as Synthetic Precursors

The strategic value of the pyrimidine scaffold is significantly enhanced by the introduction of specific functional groups that act as handles for further chemical modification. Halogenated pyrimidine carboxylates, such as Methyl 4-bromopyrimidine-5-carboxylate, are prime examples of such versatile synthetic building blocks.

The rationale for focusing on these precursors is twofold:

Reactivity of the Halogen: The bromine atom on the pyrimidine ring is a key reactive site. Halogens, particularly bromine and chlorine, are excellent leaving groups in nucleophilic substitution reactions. chemicalbook.com Furthermore, they are highly effective participants in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). These reactions allow for the straightforward introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, enabling the construction of complex molecular architectures. researchgate.netorganic-chemistry.org

Versatility of the Carboxylate Group: The methyl carboxylate group (an ester) provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or other functional groups. This versatility is crucial for tuning the molecule's properties and for creating derivatives with specific biological activities. chemimpex.com

The combination of a reactive halogen and a modifiable carboxylate group on a biologically relevant pyrimidine core makes these compounds highly valuable starting materials in drug discovery and materials science. chemimpex.commdpi.com They provide an efficient pathway to novel, structurally diverse pyrimidine derivatives for screening and development.

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its isomers is primarily focused on its application as a versatile intermediate in the synthesis of more complex, functionalized molecules. lookchem.com The compound serves as a key building block for creating novel derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

The primary research trajectory involves leveraging the reactivity of the C-Br bond. Scientists utilize this position for cross-coupling reactions to attach various molecular fragments, thereby generating libraries of novel compounds. These new molecules are often designed as inhibitors of specific biological targets, such as protein kinases, which are heavily implicated in cancer. nih.govresearchgate.net For instance, related halogenated pyrimidines are used to synthesize pyrido[2,3-d]pyrimidines, a class of fused heterocycles with demonstrated antioxidant and anticancer activities. nih.gov

Another key research direction is the modification of the ester group to explore how changes at this position affect biological activity. The combination of modifications at both the bromo and carboxylate positions allows for a systematic exploration of the structure-activity relationship (SAR) of new pyrimidine series. The ultimate goal is to identify novel compounds with high potency and selectivity for their intended biological targets. nih.govresearchgate.net

Compound Data Tables

Table 1: Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|---|

| This compound | 1260859-62-8 | C₆H₅BrN₂O₂ | 217.02 | Pharmaceutical intermediate. lookchem.com |

| Methyl 5-bromopyrimidine-2-carboxylate | 89581-38-4 | C₆H₅BrN₂O₂ | 217.02 | Intermediate for antiviral/anticancer agents and agrochemicals. chemimpex.com |

| Methyl 5-bromopyrimidine-4-carboxylate | 1009826-93-0 | C₆H₅BrN₂O₂ | 217.02 | Heterocyclic building block. bldpharm.com |

Table 2: Mentioned Compounds in this Article

| Compound Name |

|---|

| This compound |

| Cytosine |

| Thymine |

| Uracil |

| Methyl 5-bromopyrimidine-2-carboxylate |

| Methyl 5-bromopyrimidine-4-carboxylate |

| Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromopyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPCODTWPMGPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857494 | |

| Record name | Methyl 4-bromopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260859-62-8 | |

| Record name | Methyl 4-bromopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Bromopyrimidine 5 Carboxylate

Historical Approaches to Pyrimidine (B1678525) Carboxylate Synthesis

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with foundational methods dating back over a century. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine, and represents a classic approach to forming the pyrimidine core. acs.org Historically, the preparation of pyrimidine carboxylic acids and their esters often involved building the ring from acyclic precursors that already contained the desired carboxylate group or a precursor like a cyano group. researchgate.net

De Novo Synthesis Strategies for 4-Bromopyrimidine-5-carboxylate Scaffolds

Modern synthetic chemistry favors more direct and efficient de novo strategies that construct the desired molecular scaffold in fewer steps with high regioselectivity. For Methyl 4-bromopyrimidine-5-carboxylate, this involves the assembly of the pyrimidine ring from acyclic precursors or the targeted modification of a pre-formed pyrimidine ring.

Regioselective Bromination Techniques

Achieving regioselective bromination is critical for the synthesis of the target molecule. The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult. Electrophilic attack, when it occurs, preferentially happens at the C-5 position, which is the most electron-rich. acs.org Nucleophilic substitution is more common at the C-2, C-4, and C-6 positions. acs.org Given this reactivity, direct bromination at the C-4 position is not a standard approach. Instead, functional group interconversion is the most viable strategy.

A primary route involves the conversion of a 4-hydroxypyrimidine-5-carboxylate or a 4-aminopyrimidine-5-carboxylate intermediate.

From a 4-Hydroxy Intermediate: The 4-hydroxy group, existing as the more stable 4-pyrimidone tautomer, can be converted to the 4-bromo derivative. This typically requires harsh reagents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ at elevated temperatures. This method is effective but can be limited by the stability of the ester group under such conditions.

Via a Sandmeyer Reaction: A more versatile and widely used method for introducing a halogen is the Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgbyjus.com This approach would begin with a 4-aminopyrimidine-5-carboxylate precursor. The amino group is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. The subsequent introduction of a copper(I) bromide (CuBr) catalyst promotes the decomposition of the diazonium salt, releasing nitrogen gas and forming the desired 4-bromopyrimidine (B1314319) derivative. wikipedia.orgbyjus.com This reaction is known for its reliability in synthesizing aryl halides from aryl amines. youtube.com

| Reagent/Method | Precursor | Position of Bromination | Notes |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Uracil derivatives | C-5 | Effective for C-5 bromination of pyrimidines. wikipedia.org |

| N-Bromosuccinimide (NBS) | Uracil/Cytidine derivatives | C-5 | Common reagent for C-5 bromination in polar aprotic solvents. wikipedia.org |

| Sandmeyer Reaction (NaNO₂, H⁺, then CuBr) | 4-Aminopyrimidine (B60600) derivatives | C-4 | Key strategy for introducing a bromine at the C-4 position by replacing an amino group. wikipedia.org |

| POBr₃/PBr₅ | 4-Hydroxypyrimidine derivatives | C-4 | Converts the 4-hydroxy (oxo) group to a bromo group, often requiring high temperatures. |

This table presents common bromination techniques for pyrimidine rings, highlighting plausible methods for synthesizing the target compound's specific substitution pattern.

Esterification Methods for Pyrimidine Carboxylic Acids

Should the synthesis proceed via the intermediate 4-bromopyrimidine-5-carboxylic acid, a subsequent esterification step is required to obtain the final methyl ester product. Several standard methods are applicable:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically under reflux conditions. organic-chemistry.org The reaction is an equilibrium process, and excess alcohol is often used to drive it towards the product. organic-chemistry.org

Reaction with Diazomethane (B1218177): For small-scale syntheses, diazomethane (CH₂N₂) provides a rapid and quantitative method for converting carboxylic acids to methyl esters at room temperature without the need for a catalyst. However, diazomethane is highly toxic and explosive, limiting its use to specialized laboratory settings.

Coupling Reagents: Modern esterification can be achieved under mild conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method activates the carboxylic acid, facilitating attack by the alcohol.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromopyrimidine-5-carbonyl chloride can then be reacted with methanol to yield the ester, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct.

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds in a single step. lgcstandards.com While a specific MCR for this compound is not prominently reported, the principles of established pyrimidine-forming MCRs, like the Biginelli reaction, can be adapted.

A hypothetical MCR could involve the condensation of three or more components that bring the necessary fragments together. For instance, a reaction could be designed using a β-keto ester derivative, an amidine, and a third component that installs the bromine or a precursor group at the C4-position. More advanced, transition-metal-catalyzed MCRs have been developed that allow for the sustainable synthesis of highly substituted pyrimidines from simple alcohols and amidines, demonstrating the potential for novel, convergent approaches.

Reaction Mechanism Elucidation in Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the most plausible synthesis of this compound, the mechanism of the Sandmeyer reaction is of particular importance.

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. byjus.com The key steps are:

Diazotization: The 4-amino group of the pyrimidine precursor reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid) to form a pyrimidine-4-diazonium salt.

Single Electron Transfer (SET): The copper(I) catalyst (CuBr) transfers a single electron to the diazonium salt.

Dinitrogen Extrusion: The resulting diazonium radical is unstable and rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical at the C-4 position of the pyrimidine ring.

Halogen Transfer: This pyrimidine radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final this compound product and regenerating the copper(I) catalyst. byjus.comyoutube.com

The detection of biaryl byproducts in similar reactions supports this radical-based mechanism. byjus.com

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of a specific target like this compound involves careful control over several experimental parameters to maximize the yield and ensure high purity.

Reaction Conditions: For the Sandmeyer reaction, temperature control is critical during both diazotization (typically 0–5 °C) and the subsequent copper-catalyzed decomposition to prevent side reactions. The stoichiometry of reagents, particularly the amounts of nitrite and copper catalyst, must be carefully managed.

Solvent Choice: The choice of solvent can significantly impact reaction outcomes. For esterification, the solvent may also be the reagent (e.g., methanol in Fischer esterification). In other steps, the solubility of intermediates and reagents dictates the appropriate solvent system.

Purification Techniques: Given that the target compound is noted to require custom synthesis, purification is a key challenge. Standard techniques such as column chromatography on silica (B1680970) gel are essential for separating the desired product from starting materials, reagents, and any side products. Recrystallization from an appropriate solvent system can be employed as a final step to obtain a product of high purity. The choice of eluent for chromatography and solvent for recrystallization must be determined empirically to achieve the best separation.

Catalyst and Reagent Purity: The efficiency of catalytic reactions, such as the Sandmeyer reaction or palladium-catalyzed cross-couplings (if used), is highly dependent on the quality and activity of the catalyst. The purity of starting materials is also paramount to avoid the formation of unwanted byproducts that can complicate purification and lower yields.

Below is a table summarizing potential optimization parameters for key reaction types.

| Reaction Type | Key Parameters for Optimization | Common Challenges |

| Sandmeyer Reaction | Temperature, concentration, stoichiometry of NaNO₂ and CuBr, acid choice. | Instability of diazonium salt, formation of phenol (B47542) byproducts, radical side reactions. |

| Esterification (Fischer) | Catalyst concentration, reaction time, removal of water byproduct. | Incomplete conversion due to equilibrium, potential for side reactions at high temperatures. |

| Purification (Chromatography) | Choice of stationary phase (e.g., silica gel) and mobile phase (eluent system). | Co-elution of impurities with similar polarity to the product. |

| Purification (Recrystallization) | Solvent selection (solubility profile), cooling rate. | Product oiling out, low recovery if product is too soluble. |

This table outlines critical factors for optimizing the yield and purity in the synthesis of this compound.

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives has gained significant traction, aiming to reduce the environmental impact of traditional synthetic methods. nih.gov These principles focus on the use of safer solvents, renewable starting materials, energy efficiency, and the design of less hazardous chemical processes. researchgate.net The synthesis of functionalized pyrimidines, including structures related to this compound, is increasingly being approached through methodologies that are both efficient and environmentally benign. organic-chemistry.orgacs.orgnih.gov

A core tenet of green chemistry is the use of alternative energy sources to drive reactions, with microwave-assisted synthesis being a prominent example. ajrconline.org Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. ijres.orgnih.gov For instance, the synthesis of pyrimidine derivatives that would typically require several hours of reflux can be completed in minutes under microwave conditions. ijres.orgjocpr.com This rapid heating, combined with the potential for solvent-free reactions, aligns with the principles of energy efficiency and waste reduction. jocpr.com A study on the synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated that microwave irradiation in water as a green solvent led to excellent yields (78–94%) in a very short reaction time (3–6 minutes) without the need for a catalyst. nih.govnih.gov

Multicomponent reactions (MCRs) represent another powerful tool in green pyrimidine synthesis. ijper.org MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which enhances atom economy and reduces the number of synthetic and purification steps. acs.org The Biginelli and Hantzsch reactions are classic examples of MCRs that have been adapted to produce a wide array of pyrimidine-based compounds under greener conditions. researchgate.net Research has demonstrated the synthesis of 4,5-disubstituted pyrimidines through a three-component coupling reaction, which can serve as a precursor for further functionalization. ijper.org

The development and use of green catalysts is also a key aspect of sustainable pyrimidine synthesis. nih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly favored. nih.gov For example, a reusable and eco-friendly solid acid biocatalyst derived from bone char has been effectively used in the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. nih.govresearchgate.net The use of such catalysts avoids the need for corrosive and hazardous acid or base catalysts often employed in traditional methods.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional methods for pyrimidine synthesis often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or even solvent-free conditions. ias.ac.inresearchgate.net Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net

For the synthesis of a halogenated compound like this compound, the brominating agent itself is a key consideration for green chemistry. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. cambridgescholars.com Greener alternatives include the use of solid brominating agents like N-bromosuccinimide (NBS) or in-situ generation of brominating species from less hazardous materials, such as a bromide-bromate couple in an aqueous medium. researchgate.netresearchgate.netcambridgescholars.com These alternatives offer improved safety and handling characteristics.

While a specific green synthesis protocol for this compound is not extensively documented in the provided search results, the principles and methodologies described for related pyrimidine derivatives offer a clear roadmap for developing a more sustainable synthesis. A potential green approach could involve a one-pot, multicomponent reaction to assemble the core pyrimidine-5-carboxylate ring structure, followed by a regioselective bromination using a safer brominating agent under microwave irradiation or with a recyclable catalyst.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidine Derivatives

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation ijres.org |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Solvents | Volatile organic solvents (e.g., DMF, Chloroform) | Water, Ethanol, or solvent-free ias.ac.inresearchgate.net |

| Catalysts | Homogeneous acids/bases (often corrosive) | Reusable heterogeneous catalysts, biocatalysts nih.gov |

| Reaction Type | Step-wise synthesis | Multicomponent reactions (one-pot) ijper.org |

| Brominating Agent | Elemental Bromine | N-Bromosuccinimide (NBS), Bromide-Bromate couple researchgate.netcambridgescholars.com |

| Yield | Often moderate | Can be significantly higher ijres.org |

| Waste Generation | Higher, due to multiple steps and solvent use | Lower, due to atom economy and recyclable components |

Reactivity and Chemical Transformations of Methyl 4 Bromopyrimidine 5 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) C-4 Position

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly activates the ring towards attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) on pyrimidine systems occurs preferentially at the C-2, C-4, and C-6 positions, as the negative charge in the resulting Meisenheimer-type intermediate can be effectively stabilized by delocalization onto the ring nitrogen atoms. echemi.comstackexchange.com In the case of Methyl 4-bromopyrimidine-5-carboxylate, the bromine atom at the C-4 position serves as an excellent leaving group, facilitating SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the electron-deficient C-4 carbon, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. libretexts.orgnih.gov

The C-4 bromine atom of the pyrimidine ring can be readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position.

Oxygen Nucleophiles: Alkoxides and hydroxides can react to form the corresponding ethers and hydroxypyrimidines. These reactions are typically performed under basic conditions to generate the active nucleophile.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, can displace the bromo group to yield 4-aminopyrimidine (B60600) derivatives. nih.govnih.gov These reactions are fundamental for building more complex structures, often used in medicinal chemistry. nih.gov

Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that react efficiently with 4-bromopyrimidines to form 4-thioether derivatives. chemrxiv.org These SNAr reactions often proceed under mild conditions, sometimes at room temperature, due to the high nucleophilicity of sulfur. chemrxiv.org

The table below summarizes representative SNAr reactions on activated halo-pyrimidines and related heterocycles.

| Nucleophile | Electrophile | Conditions | Product Type | Yield (%) | Ref. |

| Pyrrolidine | 2,4,5-Trichloropyrimidine | K₃PO₄, H₂O, HPMC | 4-Pyrrolidinyl-2,5-dichloropyrimidine | High | d-nb.info |

| Benzyl alcohol | 2-Chloro-4-nitropyridine | K₂CO₃, H₂O, HPMC, 60 °C | 2-Benzyloxy-4-nitropyridine | Moderate | d-nb.info |

| Thiophenol | 2,4,5-Trichloropyrimidine | K₃PO₄, H₂O, HPMC | 4-Phenylthio-2,5-dichloropyrimidine | High | d-nb.info |

| p-Methoxybenzylamine | 2,4-Diazidopyrido[3,2-d]pyrimidine | DCM, rt | 5-(p-Methoxybenzylamino)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | High | nih.gov |

This table presents data for analogous SNAr reactions to illustrate the general reactivity.

Direct amination is a specific and crucial class of SNAr reactions for this compound. By reacting the substrate with various amines, a library of 4-amino- or 4-(substituted amino)pyrimidine-5-carboxylates can be synthesized. These reactions are typically conducted in a suitable solvent, often with the addition of a base to neutralize the HBr generated. The choice of amine and reaction conditions allows for precise control over the final product structure. For instance, selective displacement of a chloro group at the C-6 position of a pyrimidine carboxylate has been achieved using N-methyl-1-phenylmethanamine at 0 °C in THF. nih.gov This highlights the fine-tuning possible in nucleophilic substitution on pyrimidine rings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. snnu.edu.cnlibretexts.org For this compound, the C-Br bond at the C-4 position serves as an excellent electrophilic partner for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction is a widely used method for constructing C-C bonds by coupling an organic halide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgmdpi.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net this compound can be coupled with various aryl or heteroaryl boronic acids to produce 4-aryl- and 4-heteroarylpyrimidine-5-carboxylates. These products are often key intermediates in the synthesis of biologically active compounds. researchgate.net The reaction typically requires a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base such as potassium carbonate or potassium phosphate, and a solvent like 1,4-dioxane (B91453) or toluene. researchgate.netmdpi.com

The table below details typical conditions for Suzuki-Miyaura couplings on bromo-pyrimidine systems.

| Aryl Halide | Boronic Acid/Ester | Catalyst / Base / Solvent | Product Type | Yield (%) | Ref. |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 90 | mdpi.com |

| 4-Iodoimidazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME-H₂O | 4-Phenylimidazole derivative | 79 | researchgate.net |

This table presents data for analogous Suzuki-Miyaura reactions to illustrate the general reactivity.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction provides a direct route to alkynylated pyrimidines, which are valuable precursors in organic synthesis. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base, like triethylamine (B128534) (Et₃N), which often serves as the solvent as well. wikipedia.orgresearchgate.net The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl. wikipedia.org this compound can undergo Sonogashira coupling to introduce an alkyne substituent at the C-4 position, yielding a 4-alkynylpyrimidine-5-carboxylate.

Below are examples of Sonogashira coupling reactions on related bromo-heterocyclic systems.

| Aryl Halide | Alkyne | Catalyst System / Base / Solvent | Product Type | Yield (%) | Ref. |

| 4-Bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / Toluene | 4-(Phenylethynyl)-6H-1,2-oxazine derivative | 85 | researchgate.net |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 95 | scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 | scirp.org |

| 5-Bromo-3,4-dihydropyrimidine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / PPh₃ / Et₃N / THF | 5-Ethynyl-4-arylpyrimidine derivative | 15 | researchgate.net |

This table presents data for analogous Sonogashira reactions to illustrate the general reactivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. chemspider.com This method is complementary to classical SNAr amination and often shows broader substrate scope and milder reaction conditions. The key to this reaction is the use of a palladium precursor, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOBuᵗ). chemspider.com This catalytic system enables the coupling of this compound with a wide array of primary and secondary amines to form C-N bonds at the C-4 position.

The following table provides an example of a Buchwald-Hartwig amination on a bromopyridine substrate.

| Aryl Halide | Amine | Catalyst / Ligand / Base / Solvent | Product | Yield (%) | Ref. |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBuᵗ / Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

This table presents data for an analogous Buchwald-Hartwig reaction to illustrate the general reactivity.

Negishi and Stille Coupling Applications

The bromine atom at the C-4 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful tools for forming carbon-carbon bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgnih.gov The reaction demonstrates good tolerance for various functional groups, including the ester moiety present in the target molecule. orgsyn.org For halopyrimidines, the Negishi coupling provides a straightforward method for introducing alkyl or aryl groups. nih.gov The synthesis of 5-fluoroalkylated pyrimidine nucleosides has been successfully achieved using the Negishi cross-coupling of 5-iodouridine (B31010) derivatives with fluoroalkylzinc bromides. nih.gov This highlights the utility of the reaction for C-C bond formation on the pyrimidine ring. The general applicability extends to other halo-heterocycles bearing ester groups, suggesting its feasibility for this compound. acs.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org It is widely used in the synthesis of complex molecules due to the stability of the organostannane reagents and mild reaction conditions. nih.gov The reaction is compatible with a wide array of functional groups and has been applied to heterocyclic systems. wikipedia.org While the toxicity of tin compounds is a drawback, the reaction's versatility makes it a valuable synthetic method. organic-chemistry.org A key advantage is the ability to perform the reaction on substrates with sensitive functional groups, making it suitable for functionalized pyrimidines.

Below is a generalized data table illustrating typical components for these coupling reactions as applied to halo-heterocyclic compounds.

| Reaction Component | Negishi Coupling | Stille Coupling |

|---|---|---|

| Halide Substrate | This compound | This compound |

| Organometallic Reagent | Organozinc (e.g., R-ZnBr) | Organostannane (e.g., R-Sn(Alkyl)3) |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4, PdCl2(dppf)) | Palladium complex (e.g., Pd(PPh3)4, Pd2(dba)3) |

| Ligand | Phosphine ligands (e.g., PPh3, dppf) | Phosphine ligands (e.g., PPh3, P(2-fur)3, AsPh3) |

| Solvent | Anhydrous THF, Dioxane, DMF | Anhydrous THF, Dioxane, DMF, Toluene |

| Additives/Co-catalysts | Not always required | Cu(I) salts (e.g., CuI) can enhance reaction rates |

Transformations at the Ester Moiety (C-5 position)

The methyl ester group at the C-5 position is amenable to several common transformations, including hydrolysis, transesterification, and amidation.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromopyrimidine-5-carboxylic acid. This saponification is typically carried out under basic conditions. A well-established method for the hydrolysis of similar pyrimidine methyl esters involves the use of lithium hydroxide (B78521) (LiOH) in a mixture of solvents like THF and water. masterorganicchemistry.com This reaction proceeds effectively to yield the carboxylate salt, which is then neutralized with acid to afford the final carboxylic acid product.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Pyrimidine Methyl Carboxylate | 1. LiOH, THF/H2O 2. HCl (aq) | Pyrimidine Carboxylic Acid | masterorganicchemistry.com |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. nih.gov This reaction can be catalyzed by either an acid or a base. nih.gov For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester (e.g., Ethyl 4-bromopyrimidine-5-carboxylate).

Base-Catalyzed Transesterification : This method typically involves using an alkoxide base (e.g., sodium ethoxide in ethanol) or a non-nucleophilic base in the desired alcohol solvent. The reaction proceeds via a nucleophilic addition-elimination mechanism. nih.gov

Acid-Catalyzed Transesterification : This approach uses a strong acid catalyst (e.g., H₂SO₄) in a large excess of the desired alcohol. The reaction is an equilibrium process and relies on using the alcohol as the solvent to drive the reaction to completion. nih.gov

These standard methods are broadly applicable to a range of esters, including heterocyclic esters. digitellinc.comwikipedia.org

The ester group can be converted directly into a carboxamide group. This transformation is highly valuable for generating libraries of compounds for biological screening. Direct amidation of pyrimidine methyl esters has been shown to be an effective method for producing the corresponding primary, secondary, or tertiary amides. masterorganicchemistry.com The reaction typically involves heating the methyl ester with the desired amine, sometimes in the presence of a reagent or catalyst, or by converting the ester to a more reactive intermediate. A study on dihydroxypyrimidine methyl carboxylates demonstrated their successful conversion to a wide range of carboxamides. masterorganicchemistry.com

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | Amine (R1R2NH) | 4-bromo-N,N-disubstituted-pyrimidine-5-carboxamide | masterorganicchemistry.com |

Skeletal Editing and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The pyrimidine core is not inert and can participate in skeletal editing and rearrangement reactions, which dramatically alter the heterocyclic framework. The Dimroth rearrangement is a classic example of such a transformation. nih.gov

The Dimroth rearrangement involves the isomerization of certain nitrogen-containing heterocycles where an endocyclic nitrogen atom and an exocyclic nitrogen atom switch places. nih.govrsc.org In the context of pyrimidines, this typically occurs with 1-alkyl-2-iminopyrimidines, which rearrange to 2-(alkylamino)pyrimidines, often under thermal, acidic, or basic conditions. nih.govrsc.orgchinesechemsoc.org The mechanism proceeds through a ring-opening step to an open-chain intermediate, followed by rotation and ring-closure to form the rearranged, thermodynamically more stable isomer. rsc.org

While this compound itself is not a direct substrate for a classic Dimroth rearrangement (as it lacks the required imino group), it could be a precursor to a suitable substrate. For instance, nucleophilic substitution of the 4-bromo group with an appropriate amine, followed by N-alkylation, could generate a pyrimidinium salt that might be susceptible to ring-opening and subsequent rearrangement pathways.

More broadly, the concept of "skeletal editing" of pyrimidines has emerged as a powerful strategy for generating molecular diversity. These methods can involve ring-opening, atom insertion/deletion, or transannulation events to convert the pyrimidine scaffold into other heterocycles like pyridines or pyrazoles. Often, these transformations are initiated by activating the pyrimidine ring, for example, through N-triflylation, which then allows for nucleophilic attack and subsequent rearrangement, which can include a Dimroth-type mechanism as one of the key steps.

Advanced Spectroscopic and Structural Characterization of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of pyrimidine (B1678525) derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can unambiguously assign proton and carbon signals, establishing the substitution patterns and stereochemistry of newly synthesized compounds.

Proton NMR (¹H NMR) spectroscopy is the first-line technique for characterizing pyrimidine derivatives. The chemical shifts (δ) of the protons on the pyrimidine ring are highly sensitive to the nature and position of substituents. For a typical pyrimidine-5-carboxylate, the protons at positions 2, 4, and 6 exhibit characteristic chemical shifts. For instance, in the parent Methyl pyrimidine-5-carboxylate, the proton signals are observed at δ 9.34 (s, 1H, H-2), 9.19 (s, 2H, H-4, H-6), and 3.98 (s, 3H, OCH₃).

When substituents are introduced, these chemical shifts change predictably. For example, in a series of synthesized 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine derivatives, the pyrimidine ring proton appeared as a singlet at δ 7.35 ppm nih.gov. The analysis of coupling constants (J-values) between adjacent protons, although often absent in highly substituted pyrimidine rings which may only have isolated protons, is crucial in derivatives with adjacent ring protons for determining their relative positions.

Detailed ¹H NMR data for various pyrimidine derivatives illustrate the influence of different functional groups on the electronic environment of the ring protons. nih.gov

| Compound/Derivative | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-2,4,6-trione | NH | 12.82 | br s |

| 3-((4-methoxyphenyl)methylene)hydrazono-pyrimidine | NH (pyrimidine) | 12.59 | s |

| 3-((4-methoxyphenyl)methylene)hydrazono-pyrimidine | NH (hydrazone) | 12.39 | s |

| 3-((4-methoxyphenyl)methylene)hydrazono-pyrimidine | CH=N | 8.15 | s |

| Isatin-fused pyrimidine | NH (pyrimidine) | 12.78 | br s |

| Isatin-fused pyrimidine | NH (hydrazino/isatin) | 11.31 | br s |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons are diagnostic of the substitution pattern. For example, in substituted pyrimidines, the carbon atoms directly attached to nitrogen (e.g., C-2, C-4, C-6) typically resonate at lower field (higher ppm values) compared to the carbon at the 5-position. researchgate.net

To definitively assign each proton and carbon signal, two-dimensional correlation techniques are employed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons. researchgate.netcolumbia.edu The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

A study on 3-acylpyrido[1,2-a]pyrimidinium salts demonstrated that unequivocal assignment of all proton, carbon, and nitrogen resonances was achieved through a combination of 2D experiments including ¹H,¹³C and ¹H,¹⁵N HSQC and HMBC. nih.gov

| Carbon Position | Typical Chemical Shift Range (δ, ppm) | Notes |

| C-2 | 155.0 - 157.9 | Highly influenced by substituents at position 2. |

| C-4 | 161.4 - 164.8 | Positioned between two nitrogen atoms, resulting in a downfield shift. |

| C-5 | 92.9 - 117.3 | Often at a higher field compared to other ring carbons. |

| C-6 | 140.0 - 156.6 | Sensitive to substitution at the adjacent C-5 and N-1 positions. |

| C=O (ester) | ~165.0 | Carbonyl carbon of the methyl carboxylate group. |

| O-CH₃ (ester) | ~52.0 | Methyl carbon of the ester group. |

This table is interactive and provides typical chemical shift ranges for substituted pyrimidine derivatives based on literature data. researchgate.net

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that provides direct information about the nitrogen atoms within the pyrimidine ring. Although the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope can make detection challenging, inverse-detected experiments like ¹H-¹⁵N HMBC have made it a more accessible and powerful tool. japsonline.com

¹⁵N chemical shifts are highly sensitive to the electronic environment, making them excellent probes for studying:

Protonation Sites: Changes in ¹⁵N chemical shifts upon acidification can unambiguously identify which nitrogen atom in the pyrimidine ring is protonated. researchgate.net

Tautomeric Forms: In derivatives where different tautomers can exist, ¹⁵N NMR can help distinguish between the possible forms.

Hydrogen Bonding: The involvement of ring nitrogens in hydrogen bonding can be inferred from changes in their ¹⁵N chemical shifts. nih.gov

Studies on aminopyrimidines have shown that ring-nitrogen shifts can be systematically understood in terms of substituent effects. researchgate.net For example, a linear correlation has been observed between the amino substituent effects on the ¹⁵N chemical shifts in aminopyrimidines and the corresponding effects on ¹³C shifts in aminopyridines. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone for the analysis of pyrimidine derivatives, providing precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a derivative of Methyl 4-bromopyrimidine-5-carboxylate. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. iosrjournals.org This isotopic signature serves as a powerful confirmation of the presence of bromine in the molecule. iosrjournals.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a pyrimidine derivative) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.govresearchgate.net

The fragmentation patterns of pyrimidine derivatives are often characteristic of their substitution. Common fragmentation pathways for derivatives of this compound can include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester.

Loss of the entire methyl ester group (•COOCH₃) .

Cleavage of the bromine atom (•Br) .

Rupture of the pyrimidine ring , a process known as a retro-Diels-Alder reaction, which can provide diagnostic fragments that reveal the nature and position of substituents. nih.gov

By analyzing these fragmentation pathways, researchers can piece together the molecular structure, confirm substituent placement, and differentiate between isomers. nih.govnih.gov

| Precursor Ion Fragment | Common Neutral Loss | Resulting Fragment Ion | Structural Implication |

| [M]⁺ | •OCH₃ | [M - 31]⁺ | Presence of a methyl ester group. |

| [M]⁺ | HBr | [M - 80/82]⁺ | Loss of hydrogen bromide. |

| [M]⁺ | •Br | [M - 79/81]⁺ | Cleavage of the C-Br bond. |

| [M]⁺ | CO | [M - 28]⁺ | Loss of carbon monoxide, often from the ring structure. |

| [M - Br]⁺ | •COOCH₃ | [M - Br - 59]⁺ | Subsequent loss of the ester group after initial bromine loss. |

This interactive table outlines common fragmentation patterns observed in the MS/MS analysis of brominated pyrimidine esters. iosrjournals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. ksu.edu.sa For derivatives of this compound, these techniques offer a detailed fingerprint of the molecule, allowing for the identification of characteristic vibrations of the pyrimidine ring and its functional groups. youtube.com

The vibrational spectrum of the pyrimidine ring is complex, featuring a series of characteristic stretching and bending modes. The ring breathing and Kekule stretching modes are particularly significant. In pyrimidine and its derivatives, the ring breathing mode is often observed in the Raman spectrum as a strong band. acs.orgijfans.org For instance, in crystalline pyrimidine, a prominent ring-breathing mode, ν1, is observed, which can shift to higher energy upon hydrogen bonding. acs.org

Shifts in the vibrational frequencies of the pyrimidine ring can be influenced by intermolecular interactions. For example, weak C-H···N interactions in crystalline pyrimidine can cause non-uniform shifts in Raman spectral peaks compared to the liquid phase. researchgate.net The delocalization of π-electrons within the aromatic ring of pyrazine and pyrimidine results in strongly delocalized heavy-atom frameworks, which influences the vibrational frequencies. core.ac.uk

Below is a table summarizing typical vibrational modes for the pyrimidine ring, based on data from related pyrimidine derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Ring Breathing | 760 - 1000 | Symmetric stretching of the entire ring |

| Ring Stretching (C-C, C-N) | 1300 - 1600 | In-plane stretching vibrations of ring bonds |

| C-H Stretching | 2900 - 3100 | Stretching vibrations of C-H bonds on the ring |

| In-plane C-H Bending | 1000 - 1300 | Bending of C-H bonds within the plane of the ring |

| Out-of-plane C-H Bending | 700 - 900 | Bending of C-H bonds out of the plane of the ring |

This table is a generalized representation based on data for pyrimidine and its derivatives. acs.orgijfans.orgcore.ac.uk

The presence of halogen and ester functional groups on the pyrimidine ring introduces additional characteristic vibrational modes. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum. Studies on 5-halogenated uracils have shown that the C-X (where X is a halogen) stretching frequency is distinctly separated from the C-H/N-H ring stretching frequencies. nih.gov The mass effect of the halogen atom can also lead to a lowering of the ring breathing and Kekule stretching mode magnitudes compared to the unsubstituted parent molecule. nih.gov

The ester group (-COOCH₃) exhibits several characteristic vibrations. The most prominent is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum. The C-O stretching vibrations of the ester will also be present.

The following table details the expected vibrational modes for the functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Ester (C=O) | Stretching | 1700 - 1750 | Strong absorption due to the carbonyl stretch |

| Ester (C-O) | Stretching | 1000 - 1300 | Stretching of the single C-O bonds |

| Halogen (C-Br) | Stretching | 500 - 600 | Stretching of the carbon-bromine bond |

| Methyl (C-H) | Stretching | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds |

| Methyl (C-H) | Bending | 1375 - 1450 | Bending vibrations of the methyl group |

This table is a generalized representation based on spectroscopic data for compounds containing these functional groups. nih.govnih.gov

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. acs.org This analysis provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

For derivatives of this compound, single-crystal X-ray diffraction would reveal the planarity of the pyrimidine ring and the orientation of the bromo and methyl carboxylate substituents. nih.gov The conformation of the ester group relative to the pyrimidine ring is of particular interest. In similar structures, such as ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate, the carboxyl group was found to be inclined to the pyrimidine ring's mean plane. researchgate.net

The bond lengths within the pyrimidine ring would reflect its aromatic character. core.ac.uk The C-Br bond length and the bond lengths within the ester group would be consistent with standard values, though they can be influenced by the electronic effects of the pyrimidine ring and intermolecular interactions. For instance, hydrogen bonding to a carboxylate oxygen can cause the associated C-O bond to lengthen. researchgate.netnih.gov

A representative table of expected bond lengths and angles is provided below, based on data from related pyrimidine derivatives.

| Bond/Angle | Expected Value |

| C-N (in ring) | ~1.34 Å |

| C-C (in ring) | ~1.39 Å |

| C-Br | ~1.90 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.33 Å |

| O-CH₃ (ester) | ~1.43 Å |

| C-N-C (in ring) | ~115-120° |

| N-C-N (in ring) | ~125-128° |

This data is representative and compiled from crystallographic studies of related pyrimidine and carboxylate compounds. core.ac.uknih.govresearchgate.netnih.gov

In the absence of strong hydrogen bond donors, the crystal packing of this compound derivatives is likely to be governed by weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyrimidine rings. tandfonline.comresearchgate.net The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.govresearchgate.net DFT calculations for pyrimidine (B1678525) derivatives are widely employed to understand their structure and reactivity. nih.govepstem.net These calculations reveal that the distribution of electrons within the molecule is key to its chemical behavior. For instance, the presence of electronegative nitrogen atoms in the pyrimidine ring and the bromine atom at the C4 position significantly influences the electronic landscape of Methyl 4-bromopyrimidine-5-carboxylate.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. epstem.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. epstem.net

For pyrimidine derivatives, the HOMO is often located on the pyrimidine ring, while the LUMO can be localized on substituents. epstem.net In this compound, the electron-withdrawing bromine atom and the carboxylate group are expected to lower the LUMO energy, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted pyrimidine, thereby increasing its reactivity, particularly towards nucleophilic attack.

Table 1: Theoretical Reactivity Descriptors based on FMO Analysis

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

This table presents global chemical reactivity descriptors that can be derived from HOMO and LUMO energies calculated via DFT. epstem.net

Electrostatic Potential (ESP) maps, also known as Molecular Electrostatic Potential (MEP) surfaces, provide a visual representation of the charge distribution across a molecule. libretexts.orgproteopedia.org These maps are invaluable for predicting intermolecular interactions, as they illustrate regions of positive, negative, and neutral electrostatic potential. researchgate.netlibretexts.org

In an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, the ESP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atom attached to the bromine (C4) would likely exhibit positive potential, the latter being a prime target for nucleophiles. The bromine atom itself can present a region of positive potential known as a "sigma-hole," which is characteristic of halogen bonding. rsc.org

Natural Charge Analysis, often performed using Natural Bond Orbital (NBO) methods, provides a way to quantify the distribution of electronic charge among the atoms in a molecule. africanjournalofbiomedicalresearch.com This analysis goes beyond simple electronegativity considerations to provide a more detailed picture of the electron density.

In this compound, the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the ester group are expected to carry significant negative natural charges. The bromine atom, being highly electronegative, will also draw electron density from the adjacent carbon atom (C4), making C4 electron-deficient. This electron deficiency at the C4 position is a key factor in the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The distribution of charge throughout the molecule is a result of a complex interplay between inductive effects from the electronegative atoms and resonance effects within the aromatic pyrimidine ring. mdpi.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov For this compound, the primary source of conformational flexibility is the rotation of the methyl carboxylate group (-COOCH₃) around the single bond connecting it to the pyrimidine ring.

Energy minimization studies, typically performed using computational methods like DFT, can identify the most stable conformer(s). mdpi.com The planarity of the system is a key consideration. While the pyrimidine ring is aromatic and thus planar, the ester group can rotate. The most stable conformation is likely one where the carbonyl group (C=O) is oriented to minimize steric hindrance with the adjacent bromine atom and to maximize favorable electronic interactions, such as conjugation with the pyrimidine ring. Studies on similar molecules, like carboxylic acids, show a strong preference for specific conformations due to intramolecular interactions, although solvation can significantly influence the relative stability of different conformers. nih.gov It is expected that the ester group will be largely coplanar with the pyrimidine ring to allow for electronic delocalization, but slight out-of-plane twisting may occur to relieve steric strain.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure. africanjournalofbiomedicalresearch.com

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netgithub.iofrontiersin.org For this compound, calculations would predict distinct signals for the two non-equivalent pyrimidine protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylate group. Machine learning approaches are also becoming increasingly accurate for predicting NMR spectra. nih.gov

IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.netresearchgate.net Key predicted vibrational bands for this compound would include C=N stretching frequencies from the pyrimidine ring, C-H stretching from the aromatic ring and methyl group, C=O stretching from the ester, and C-Br stretching. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational modes. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.comnih.gov The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. For bromopyrimidines, electronic transitions typically involve π→π* and n→π* transitions associated with the aromatic ring and the nitrogen lone pairs. mdpi.com The presence of the bromo and carboxylate substituents is expected to shift the absorption bands compared to unsubstituted pyrimidine.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Features |

|---|---|

| ¹H NMR | - Signal for the C2-H proton. - Signal for the C6-H proton. - Singlet for the methyl (-OCH₃) protons. |

| ¹³C NMR | - Signals for the carbon atoms of the pyrimidine ring (C2, C4, C5, C6). - Signal for the carbonyl carbon (-C=O). - Signal for the methyl carbon (-OCH₃). |

| IR | - Aromatic C-H stretching (~3000-3100 cm⁻¹). - C=O stretching of the ester (~1720-1740 cm⁻¹). - Aromatic C=N and C=C stretching (~1400-1600 cm⁻¹). - C-O stretching of the ester (~1200-1300 cm⁻¹). - C-Br stretching (typically < 800 cm⁻¹). |

| UV-Vis | - π→π* transitions. - n→π* transitions. |

This table summarizes the expected characteristic signals based on the functional groups present in the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the most likely route a reaction will take. researchgate.netnih.gov

For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the bromine atom at the C4 position is replaced by a nucleophile. Computational studies can be employed to:

Model the Transition State: Identify the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. For SNAr reactions, this typically involves the formation of a Meisenheimer complex.

Calculate Activation Barriers: Determine the energy barrier (activation energy) for the reaction, which dictates the reaction rate.

Investigate Regioselectivity: Explain why a nucleophile preferentially attacks the C4 position over other positions on the ring. DFT calculations can show that the LUMO is localized at this position, making it the most electrophilic site.

Assess Leaving Group Ability: Model the departure of the bromide ion to complete the substitution.

These computational insights are invaluable for optimizing reaction conditions and for designing new synthetic routes involving this and related pyrimidine derivatives. acs.org

Molecular Docking Studies for Chemical Probe Design

While specific molecular docking studies for this compound are not extensively documented, the pyrimidine core is a well-established pharmacophore. Docking studies on analogous pyrimidine derivatives against various protein targets can provide valuable insights into the potential binding modes of this compound. These studies help to identify the key interactions that drive binding and can inform the design of more complex probes.

Hypothetical Docking Study and Data Interpretation

To illustrate the process, a hypothetical molecular docking study can be conceptualized. In such a study, this compound would be docked into the active sites of various kinases, a common target class for pyrimidine-based inhibitors. The results would typically be presented in a table format, detailing the binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Kinase Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | LEU83, GLU81, PHE80 | Hydrogen Bond, Pi-Alkyl |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.2 | MET793, LEU718, GLY796 | Hydrogen Bond, Halogen Bond |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.5 | CYS919, LEU840, ASP1046 | Hydrogen Bond, Pi-Sulfur |

| B-cell lymphoma 2 (Bcl-2) | 5VO4 | -6.9 | ALA149, TYR101, GLY145 | Van der Waals, Pi-Alkyl |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is derived from typical results seen in docking studies of similar pyrimidine derivatives.

Analysis of Potential Interactions

From these hypothetical results, several key features of this compound's potential binding can be inferred:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are likely to act as hydrogen bond acceptors, forming interactions with backbone amide protons of the kinase hinge region. The carbonyl group of the methyl carboxylate could also participate in hydrogen bonding.

Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor. This interaction, often with a backbone carbonyl oxygen, can significantly contribute to binding affinity and specificity.

Hydrophobic Interactions: The methyl group and the aromatic pyrimidine ring can engage in hydrophobic and pi-stacking interactions with nonpolar residues in the active site.

These predicted interactions provide a roadmap for the design of chemical probes. For example, the methyl ester could be replaced with a linker attached to a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to create a probe for target engagement studies. The bromine atom could be substituted with other groups to modulate binding affinity or to introduce a photoreactive group for covalent capture of the target protein.

Applications of Methyl 4 Bromopyrimidine 5 Carboxylate in Complex Molecule Synthesis

Methyl 4-bromopyrimidine-5-carboxylate is a versatile heterocyclic building block extensively utilized in organic synthesis. Its unique structure, featuring a reactive bromine atom at the C4 position and an ester group at the C5 position, allows for sequential and site-selective functionalization. This makes it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly those incorporating a pyrimidine (B1678525) scaffold, which is a common motif in biologically active compounds.

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives Chemical Perspective

Systematic Chemical Modification Strategies for Pyrimidine (B1678525) Scaffolds

The chemical modification of pyrimidine scaffolds is a systematic process aimed at exploring chemical space and optimizing molecular properties. Key strategies involve functionalizing the core ring at its various positions (C2, C4, C5, and C6) through a range of organic reactions. The compound at the center of this discussion, Methyl 4-bromopyrimidine-5-carboxylate, serves as a versatile intermediate for such modifications, particularly leveraging the reactivity of the bromine atom at the C4 position and the carboxylate group at C5.

Common modification strategies include:

Condensation Reactions: A primary method for constructing the pyrimidine ring itself involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule. This approach allows for the introduction of initial diversity at the C2, C4, and C6 positions. nih.gov

Substitution Reactions: For pre-formed pyrimidine rings like this compound, nucleophilic substitution is a powerful tool. The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups, such as the bromine atom at C4, by various nucleophiles (e.g., amines, thiols, alkoxides). This is a cornerstone for building libraries of 4-substituted pyrimidines. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are extensively used to introduce carbon-based substituents at halogenated positions. For instance, the bromine at C4 of this compound can be replaced with aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity.

Modification of Existing Substituents: The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups. This adds another layer of diversification. nih.gov

Ring Fusion: Pyrimidine derivatives can be used as building blocks for creating fused heterocyclic systems, such as purines or pyridopyrimidines. nih.govresearchgate.netrsc.org These strategies often involve intramolecular cyclization reactions and lead to more complex and rigid scaffolds. nih.govrsc.org For example, pyrido[2,3-d]pyrimidines can be synthesized through multicomponent reactions involving 6-aminouracil (B15529) derivatives. nih.govrsc.org

These systematic modifications allow for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to achieve desired interactions with biological targets.

Influence of Substituent Patterns on Molecular Properties and Interactions

The identity and position of substituents on the pyrimidine ring profoundly influence its physicochemical properties and, consequently, its interactions with other molecules. researchgate.netnih.gov These effects can be broadly categorized into electronic and steric influences.

Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The electronic nature of substituents can either enhance or mitigate this deficiency.

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the electron density of the pyrimidine ring. ijcrt.org This can enhance the ring's ability to participate in hydrogen bonding as an acceptor and can shift its absorption spectra to longer wavelengths (a bathochromic or red-shift). ijcrt.org Studies have shown that introducing an amino group can lengthen the adjacent C-N and C-C bonds within the ring. scispace.com

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halogens (e.g., the bromine in this compound) further decrease the ring's electron density. ijcrt.org This makes the ring more susceptible to nucleophilic attack and can shift absorption spectra to shorter wavelengths (a hypsochromic or blue-shift). ijcrt.org Chlorine substitution, for example, has been found to shorten adjacent ring bonds. scispace.com

The interplay of these electronic effects governs the molecule's pKa, dipole moment, and reactivity. For instance, the electronic properties of pyrimidines can be systematically tuned for applications like fluorescent probes by altering substituent patterns. ijcrt.org

Steric Effects: The size and conformation of substituents impact how a pyrimidine derivative fits into a binding pocket or interacts with a surface. Bulky substituents can create steric hindrance, which may either prevent a desired interaction or, conversely, lock the molecule into a specific, active conformation.

The following table summarizes the general influence of different substituent types on the pyrimidine ring's properties.

| Substituent Type | Position on Pyrimidine Ring | Influence on Electron Density | Impact on Adjacent Bond Lengths | Typical Molecular Interactions |

| Amino (-NH₂) | C2, C4 | Increases (EDG) | Lengthens scispace.com | Hydrogen Bond Donor/Acceptor |

| Methyl (-CH₃) | C5 | Slightly Increases (EDG) | Lengthens scispace.com | Hydrophobic/Van der Waals |

| Chloro (-Cl) | C2, C4 | Decreases (EWG) | Shortens scispace.com | Halogen Bonding, Dipole-Dipole |

| Carboxylate (-COOR) | C5 | Decreases (EWG) | - | Hydrogen Bond Acceptor, Ionic |

This table provides generalized effects; actual impacts can vary based on the specific molecule and its environment.

Design Principles for Pyrimidine-Based Chemical Probes and Ligands

The design of functional pyrimidine derivatives, such as chemical probes and specific ligands, is guided by a set of core principles that build upon SAR knowledge. nih.gov These molecules are crafted to interact with biological systems in a precise and predictable manner.

Key design principles include:

Scaffold Selection and Orientation: The pyrimidine core is chosen for its proven utility and synthetic tractability. benthamdirect.com The placement of substituents is planned to project functional groups into specific regions of a target's binding site. For example, in designing kinase inhibitors, aminopyrimidines are often used because the amino group can form crucial hydrogen bonds with the "hinge region" of the kinase. nih.govnih.gov

Target Affinity and Selectivity: The primary goal is to achieve high binding affinity for the intended target while minimizing off-target interactions. researchgate.net This is accomplished by optimizing the complementarity of the ligand's shape and electronic properties with the target's binding site. For instance, introducing a fluorine atom can modulate electronic distribution and enhance binding interactions. nih.gov

Incorporation of Pharmacophores: Specific functional groups (pharmacophores) known to be important for activity are incorporated into the pyrimidine scaffold. In the design of multitarget cholinesterase inhibitors, a protonated amine group in an alkyl chain attached to the pyrimidine was identified as a key pharmacophoric feature for interacting with the enzyme's catalytic site. acs.org

Scaffold Hopping: This strategy involves replacing a known active scaffold with a different one, like pyrimidine, while retaining the key pharmacophoric features. nih.gov This can lead to novel chemical entities with improved properties, such as better patentability or different side-effect profiles. nih.gov

Modulation of Physicochemical Properties: Properties such as solubility, cell permeability, and metabolic stability are critical for a molecule's utility. researchgate.net These are fine-tuned through substituent modification. For example, introducing polar groups can increase aqueous solubility, while tuning lipophilicity (logP) is essential for membrane permeability. nih.gov

Chemoinformatic Approaches to Pyrimidine Scaffold Exploration